2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 1,3-benzodioxol-5-ylmethyl-piperazine moiety and a (Z)-configured 3-ethyl-4-oxo-2-thioxo-thiazolidinylidene methyl group. Its synthesis and characterization likely involve advanced crystallographic techniques (e.g., SHELX programs for structure refinement ) and spectroscopic methods, such as NMR, to confirm stereochemistry and substituent positioning .
Properties
Molecular Formula |
C26H25N5O4S2 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N5O4S2/c1-2-30-25(33)21(37-26(30)36)14-18-23(27-22-5-3-4-8-31(22)24(18)32)29-11-9-28(10-12-29)15-17-6-7-19-20(13-17)35-16-34-19/h3-8,13-14H,2,9-12,15-16H2,1H3/b21-14- |
InChI Key |
SSGRRTDGVZGNMF-STZFKDTASA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article aims to detail its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has a molecular formula of and a molecular weight of . Its structural components include a benzodioxole moiety and a thiazolidine derivative, which are known for their biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Agonism : Similar compounds have been shown to act as dopamine agonists, which can influence neurological pathways. For instance, derivatives like piribedil have demonstrated efficacy in treating Parkinson's disease by modulating dopaminergic activity .
- Anticancer Activity : The thiazolidine component is often associated with anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HL-60 (human leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer) .
- Protein Kinase Inhibition : Recent research has highlighted the compound's potential to inhibit specific protein kinases involved in cancer progression. For example, compounds related to this structure were tested against kinases such as DYR1A and CDK5, showing promising results in inhibiting their activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
| Activity | Cell Line/Target | IC50 (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | HL-60 | 0.15 | |
| Cytotoxicity | A549 | 0.20 | |
| Protein Kinase Inhibition | DYR1A | 0.028 | |
| Dopamine Agonism | Parkinson's Disease Models | Varies |
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Anticancer Research : A study evaluated the anticancer profile of rhodanine derivatives, revealing that certain structural modifications significantly enhanced cytotoxicity against human cancer cell lines . This suggests that the thiazolidine component may contribute similarly to the activity of our compound.
- Dopaminergic Effects : Research on piribedil indicated its effectiveness in managing symptoms of Parkinson's disease by enhancing dopaminergic transmission in the brain . The structural similarities suggest that our compound may also exhibit similar neuroprotective effects.
- Kinase Inhibition Studies : The inhibition of protein kinases by structurally related compounds was investigated, demonstrating significant potential for therapeutic applications in cancer treatment . This aligns with the proposed mechanism of action for our compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Several analogues share the pyrido[1,2-a]pyrimidin-4-one scaffold but differ in piperazine substitutions:
- 2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (): Key difference: Benzyl group instead of benzodioxolylmethyl at the piperazine nitrogen.
- 2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-(2-methoxyethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (): Key difference: 3-(2-Methoxyethyl) substitution on the thiazolidinone ring vs. 3-ethyl in the target compound. Implications: The methoxyethyl group introduces polarity, which may improve aqueous solubility but reduce hydrophobic interactions in binding pockets .
Analogues with Varied Benzodioxole-Piperazine Linkages
The European Patent Application () discloses derivatives such as:
- 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(1,3-Benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Key differences: Benzodioxole directly attached to the pyrido-pyrimidinone core, eliminating the methylene linker. Methyl or stereospecific (3R)-methyl substitutions on the piperazine ring. Implications: Direct benzodioxole attachment may alter π-π stacking interactions, while methyl groups on piperazine could modulate steric hindrance and receptor selectivity .
Crystallographic and Conformational Comparisons
The crystal structure of 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine () reveals:
- Bond lengths : C-N bonds in the piperazine ring range from 1.46–1.49 Å, typical for sp³ hybridization.
- Comparison with target compound: The thiazolidinone moiety in the target molecule likely introduces additional torsional strain, affecting molecular flexibility and binding kinetics.
Physicochemical and Bioactivity Data
Table 1: Key Properties of Target Compound and Analogues
Table 2: Spectroscopic and Crystallographic Data
Q & A
Q. How can the crystal structure of this compound be experimentally determined, and what parameters are critical for validation?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex heterocyclic structures. Key parameters include:
- Unit cell dimensions (a, b, c, α, β, γ) and space group symmetry.
- Refinement residuals (R-values) to assess model accuracy.
- Torsion angles for validating spatial orientation of substituents like the benzodioxole and thiazolidinone moieties.
For example, a related piperazine-pyrimidine derivative was analyzed using Mo-Kα radiation (λ = 0.71073 Å) with a Bruker SMART CCD detector, yielding R1 = 0.039 and wR2 = 0.108 .
Q. What synthetic strategies are effective for constructing the pyrido[1,2-a]pyrimidin-4-one core?
Methodological Answer: The core can be synthesized via:
- Cyclocondensation : Reacting aminopyridines with β-keto esters or α,β-unsaturated carbonyl compounds.
- Cross-coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at specific positions.
For analogs, optimized conditions include using trifluoroacetic acid (TFA) as a catalyst in dichloromethane at 0–25°C, achieving yields >75% .
Q. How can computational methods predict the compound’s reactivity or stability under experimental conditions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map HOMO-LUMO gaps to assess electrophilic/nucleophilic sites.
- Simulate tautomeric equilibria (e.g., thione ↔ thiol forms in the thiazolidinone moiety).
Institutions like ICReDD integrate quantum chemical calculations with experimental data to predict reaction pathways and optimize conditions .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites.
- Plasma Protein Binding Assays : Assess bioavailability discrepancies via equilibrium dialysis.
For thiazolidinone analogs, discrepancies in antimicrobial activity were traced to differential metabolic stability in hepatic microsomes .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
Methodological Answer:
Q. What strategies mitigate instability of the thioxo-thiazolidinone moiety during storage or biological assays?
Methodological Answer:
- Lyophilization : Store the compound as a lyophilized powder under argon at −80°C to prevent oxidation.
- Co-solvent Systems : Use DMSO/trehalose mixtures (1:1 v/v) to stabilize the thione form in aqueous buffers .
Q. How can advanced NMR techniques resolve stereochemical ambiguities in the piperazine-thiazolidinone hybrid?
Methodological Answer:
Q. What in silico tools predict off-target interactions or toxicity risks?
Methodological Answer:
- Molecular Docking : Screen against the PASCOE toxicophore database to flag hepatotoxic motifs.
- ADMET Predictors : Use tools like SwissADME to estimate permeability (LogP) and CYP450 inhibition (e.g., CYP3A4) .
Critical Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
